(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
説明
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-5-6-14(18-17-10)23-13-7-8-21(9-13)16(22)15-11(2)19-20(4)12(15)3/h5-6,13H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYBTOVFCCJZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can be achieved through several steps:
Formation of the 6-methylpyridazin-3-yl group:
This involves the methylation of pyridazine using methylating agents such as methyl iodide in the presence of a base.
Attachment to the pyrrolidine ring:
The 6-methylpyridazin-3-yl group can then be reacted with pyrrolidine under conditions that promote nucleophilic substitution.
Formation of the 1H-pyrazol-4-yl group:
This involves the alkylation of pyrazole using suitable alkylating agents such as 1,3,5-trimethylchloride.
Linking the groups:
The final step involves connecting the various functional groups through a carbonyl linkage. This typically requires the use of a carbonylating agent such as phosgene or triphosgene under controlled conditions to ensure the formation of the desired methanone compound.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Use of automated synthesis machines to ensure precise control over reaction conditions.
Implementation of continuous flow reactors to improve reaction efficiency and scalability.
Optimization of purification processes such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation:
The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups attached to the pyrazol-4-yl group. Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction:
Reduction reactions can target the methanone group, converting it to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution:
The compound's aromatic rings may participate in electrophilic or nucleophilic substitution reactions. Reagents like halogens or nucleophiles such as sodium ethoxide can be employed.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, sodium ethoxide
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Medicinal Chemistry
Potential Pharmacological Activities:
The presence of heterocycles in the compound may enhance its interaction with biological targets, making it a candidate for further investigation in drug development. Compounds with similar structures have been associated with various pharmacological effects, including:
- Antioxidant Activity: Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, some pyrazole derivatives have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation .
- Protein Kinase Inhibition: The compound's structural components resemble those found in known protein kinase inhibitors. A study focused on pyrido[3,4-g]quinazolines demonstrated the importance of molecular shape in maintaining inhibitory potency against certain kinases .
Table 1: Summary of Biological Activities
Synthesis and Derivative Development
The synthesis of the compound involves multiple steps that can be optimized to enhance yield and purity. The synthetic pathways typically include:
- Formation of the Pyrrolidine Ring: This step may involve the reaction of appropriate precursors under controlled conditions to ensure the correct stereochemistry.
- Introduction of Heterocycles: Incorporating the pyridazine and pyrazole moieties through specific reactions such as nucleophilic substitutions or cyclizations.
- Finalization through Functionalization: Modifying functional groups to enhance solubility and bioavailability.
Case Study: Synthesis Optimization
A recent study detailed the synthesis of a related compound using Grignard reagents to facilitate the formation of key intermediates, which were then evaluated for their biological activity . This approach highlights the importance of optimizing synthetic routes to develop compounds with desired pharmacological profiles.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Techniques such as:
- Molecular Docking Studies: These studies can predict how the compound binds to specific proteins.
- In Vitro Assays: Testing the compound's efficacy in cell lines to determine its biological activity.
Table 2: Techniques for Interaction Studies
| Technique | Purpose |
|---|---|
| Molecular Docking | Predict binding affinity to target proteins |
| In Vitro Biological Assays | Evaluate efficacy against cancer cell lines |
作用機序
The compound's mechanism of action would depend on its interaction with specific molecular targets. Potential mechanisms include:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interaction with receptors: Altering receptor signaling pathways.
Modulation of protein-protein interactions: Affecting cellular processes.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell surfaces.
Intracellular signaling proteins.
類似化合物との比較
(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
(3-((6-fluoropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Uniqueness:
The presence of the 6-methylpyridazin-3-yl group in the compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone distinguishes it from other similar compounds, potentially conferring unique chemical and biological properties.
This exploration of the compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone highlights its potential significance in various fields of research and industry Its multifaceted nature invites further investigation to fully elucidate its properties and applications
生物活性
The compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , identified by its CAS number 2034477-17-1 , is part of a class of compounds that exhibit diverse biological activities. This article aims to explore its pharmacological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 289.35 g/mol . The structure features a pyrrolidine ring, a pyridazine moiety, and a pyrazole component, which are known to contribute to various biological activities.
Antimicrobial Properties
Pyrazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds within this class can exhibit:
- Antibacterial activity against various strains of bacteria.
- Antifungal properties , effective against fungi such as Candida and Aspergillus species.
Preliminary investigations into the biological activity of the target compound suggest it may possess similar properties, although direct evidence is still needed .
Neuropharmacological Effects
The compound's structural components indicate potential interactions with neurotransmitter systems. Specifically:
- GABA Receptor Modulation : Compounds similar to this structure have been identified as positive allosteric modulators (PAMs) of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This could imply anxiolytic or anticonvulsant properties .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related pyrazole and pyridazine derivatives:
- Antitumor Synergy : A study demonstrated that combining pyrazole derivatives with doxorubicin significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination showed a synergistic effect, particularly in cells resistant to conventional chemotherapy .
- Mechanistic Insights : Research into the mechanism of action for similar compounds suggests they may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G1 phase, leading to reduced tumor growth .
- In Vivo Efficacy : In animal models, pyrazole derivatives have shown promise in reducing tumor size and improving survival rates when administered alongside standard chemotherapeutics .
Summary Table of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antitumor | Moderate | Related compounds show inhibition of cancer cell lines. |
| Antimicrobial | Moderate | Exhibits activity against bacteria and fungi. |
| Neuropharmacological | Preliminary | Potential GABA_A receptor modulation indicated. |
Q & A
Q. Table 1: Synthetic Conditions from Literature
| Solvent | Temperature | Time (h) | Yield (%) | Purification Method | Source ID |
|---|---|---|---|---|---|
| Ethanol | Reflux | 5–7 | 85–90 | Recrystallization (EtOH) | |
| Xylene | Reflux | 25–30 | 88–92 | Column Chromatography | |
| DMF:EtOH (1:1) | Ambient | – | – | Recrystallization |
Advanced: How can reaction conditions be optimized to improve yield during scale-up?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalysis : Adding triethylamine (TEA) neutralizes HCl byproducts, improving reaction efficiency .
- Stoichiometry : Maintain a 1:1 molar ratio of pyridazine and pyrazole precursors to minimize dimerization .
- Temperature Control : Gradual heating (e.g., 60°C → reflux) prevents thermal degradation of sensitive intermediates .
Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 465 for derivatives) .
Advanced: How can researchers resolve discrepancies in NMR data for derivatives?
Methodological Answer:
- Variable Temperature NMR : Mitigate signal broadening caused by conformational flexibility in the pyrrolidine ring .
- Isotopic Labeling : Use deuterated analogs to track exchangeable protons (e.g., hydroxyl or amine groups) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions :
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis of the ester or carbonyl groups .
Advanced: What computational methods validate the molecular geometry?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., pyridazine C-N = 1.33 Å, pyrazole C-C = 1.39 Å) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; compare with experimental data .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in crystal packing) .
Basic: How is purity assessed post-synthesis?
Methodological Answer:
- Chromatography :
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 62.1%, H 5.8%, N 18.9%) .
Advanced: What strategies mitigate byproduct formation during coupling?
Methodological Answer:
- Coupling Agents : Use EDCI/HOBt to activate carbonyl groups, reducing unwanted esterification .
- Stepwise Synthesis : Isolate intermediates (e.g., pyridazine-O-pyrrolidine) before introducing the pyrazole group .
- Byproduct Monitoring : LC-MS identifies dimers or hydrolyzed products; optimize reaction time to ≤8 hours .
Advanced: How to study environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Expose to buffered solutions (pH 4–9) at 37°C; monitor via LC-MS for breakdown products (e.g., pyridazine fragments) .
- Photodegradation : Use UV light (254 nm) to assess photooxidation of the methanone group .
Basic: What biological assays are suitable for screening bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
